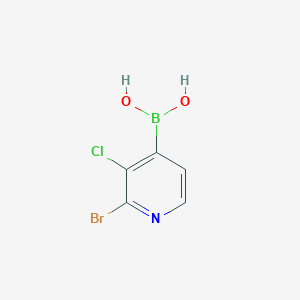

2-Bromo-3-chloropyridine-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-chloropyridine-4-boronic acid is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyridine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the bromination of 3-chloropyridine, followed by lithiation and subsequent reaction with a boronic ester to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-chloropyridine-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

2-Bromo-3-chloropyridine-4-boronic acid is widely used in scientific research due to its role in Suzuki-Miyaura coupling reactions. These reactions are crucial for the synthesis of complex organic molecules, including:

Mécanisme D'action

The mechanism of action of 2-Bromo-3-chloropyridine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the bromide.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, regenerating the palladium catalyst for further reactions.

Comparaison Avec Des Composés Similaires

- 2-Chloropyridine-3-boronic acid

- 4-Bromo-2-chloropyridine-3-boronic acid

- 2-Bromo-4-chloropyridine-3-boronic acid

Uniqueness: 2-Bromo-3-chloropyridine-4-boronic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This unique structure makes it particularly valuable in the synthesis of specific biaryl compounds that are not easily accessible through other routes .

Activité Biologique

2-Bromo-3-chloropyridine-4-boronic acid is a heterocyclic compound that incorporates bromine and chlorine substituents on a pyridine ring along with a boronic acid functional group. This compound is significant in organic synthesis, particularly in the context of the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

Chemical Structure

The structure of this compound can be represented as follows:

The compound primarily acts through the Suzuki-Miyaura cross-coupling reaction , where it serves as a boronic acid reagent. The mechanism involves two main processes: oxidative addition and transmetalation , which are facilitated by palladium catalysts. This reaction pathway is crucial for synthesizing various biaryl compounds that are not easily accessible through other synthetic routes.

Enzyme Interactions

This compound exhibits significant biological activity by interacting with various enzymes and proteins. It can inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression. The boronic acid group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity, which is critical for its application in medicinal chemistry .

Cellular Effects

The compound influences cellular functions by modulating cell signaling pathways , impacting gene expression, and altering cellular metabolism. Research indicates that at different concentrations, this compound can have varying effects on cellular processes. For instance, lower doses may have minimal impact, while higher doses can lead to significant changes in metabolic pathways .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Influence on Microtubules :

- Pharmacokinetics :

Comparison with Similar Compounds

| Compound Name | Unique Features | Reactivity in Suzuki Coupling |

|---|---|---|

| 2-Chloropyridine-3-boronic acid | Lacks bromine substitution; different reactivity | Moderate yields |

| 4-Bromo-2-chloropyridine-3-boronic acid | Different positioning of halogens; unique reactivity | High yields |

| 2-Bromo-4-chloropyridine-3-boronic acid | Different halogen positions; affects selectivity | Variable yields |

This table illustrates how the unique positioning of bromine and chlorine atoms in this compound enhances its reactivity compared to similar compounds.

Propriétés

IUPAC Name |

(2-bromo-3-chloropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFYDECHVMPQHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Br)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590359 |

Source

|

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-31-9 |

Source

|

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.